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Compound of Interest

Compound Name: Flavoxate

Cat. No.: B1672763

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavoxate Hydrochloride (HCI) is a smooth muscle relaxant primarily used for
treating urinary incontinence and urgency.[1] Its relatively short biological half-life and
absorption window in the upper gastrointestinal tract make it an ideal candidate for a gastro-
retentive drug delivery system (GRDDS).[2][3] A floating tablet is a type of GRDDS designed to
remain buoyant in the stomach for an extended period, allowing for sustained drug release,
improved bioavailability, and reduced dosing frequency.[3][4] This application note provides
detailed protocols for the formulation of Flavoxate HCI floating tablets using various hydrophilic
polymers and their subsequent evaluation. The methodology is based on the direct
compression technique, utilizing effervescent agents to achieve buoyancy.[5]

Experimental Protocols
Materials

The primary materials required for the formulation include:
o Active Pharmaceutical Ingredient (API): Flavoxate HCI

» Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) K100M,
Lannea Coromandelica Gum (LCG), Xanthan Gum.[1][6]

o Gas-Generating Agents: Sodium Bicarbonate, Citric Acid.[6]
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 Diluent: Dibasic Calcium Phosphate.[7]
e Lubricant: Magnesium Stearate.[5]

o Glidant: Talc.[6]

Protocol for Tablet Formulation (Direct Compression)

The direct compression method is a common and efficient technique for preparing these
tablets.[5]

e Sieving: Pass the accurately weighed amounts of Flavoxate HCI, polymers, and other
excipients (except the lubricant and glidant) through a #40 sieve to ensure uniform particle
size.[6]

e Blending: Mix the sieved powders in a blender for approximately 10-15 minutes to achieve a
homogenous blend.[5]

e Lubrication: Add the specified quantities of magnesium stearate and talc to the powder blend
and mix for an additional 2-3 minutes.

o Compression: Compress the final lubricated blend into tablets using a rotary tablet
compression machine.[5]

Protocol for Pre-Compression Evaluation of Powder
Blend

Evaluate the flow properties of the powder blend to ensure suitability for compression.

o Bulk Density (BD): Pour a known weight of the powder blend into a graduated measuring
cylinder and record the unsettled volume. Calculate BD using the formula: BD = Weight of
Powder / Bulk Volume.

o Tapped Density (TD): Tap the measuring cylinder containing the powder blend from a
standard height until a constant volume is achieved. Calculate TD using the formula: TD =
Weight of Powder / Tapped Volume.
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e Carr’s Index (Compressibility Index): Calculate using the formula: Carr’s Index (%) = [(TD -
BD) / TD] x 100.

e Hausner's Ratio: Calculate using the formula: Hausner's Ratio = TD / BD.

e Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat
surface. Measure the height (h) and radius (r) of the powder cone and calculate using the
formula: 8 = tan=1(h/r).

Protocol for Post-Compression Tablet Evaluation

Evaluate the compressed tablets for various quality control parameters.

o Hardness Test: Measure the crushing strength of at least three tablets from a batch using a
Pfizer or Monsanto hardness tester.[5]

e Thickness Test: Measure the thickness of three randomly selected tablets using Vernier
calipers.[5]

o Weight Variation: Weigh 20 tablets individually, calculate the average weight, and determine
the percentage deviation of each tablet from the average.

 Friability Test: Weigh a sample of tablets (W_initial), place them in a Roche friabilator, and
rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh (W_final).
Calculate friability using: Friability (%) = [(W_initial - W_final) / W_initial] x 100.

o Drug Content Uniformity: Triturate 20 tablets to a fine powder. Dissolve a quantity of powder
equivalent to 100 mg of Flavoxate HCI in 100 mL of 0.1 N HCI. After sonication and filtration,
measure the absorbance of a suitably diluted solution spectrophotometrically at 291 nm
against a 0.1 N HCI blank.[5][7]

Protocol for In Vitro Buoyancy Studies

These tests determine the floating characteristics of the tablets.
¢ Apparatus: Use a USP Dissolution Apparatus Il (Paddle type).

e Medium: 900 mL of 0.1 N HCI (simulated gastric fluid), maintained at 37 + 0.5°C.[6][8]
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e Procedure:
o Place one tablet in the dissolution vessel.

o Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to

rise to the surface of the medium.[3][5]

o Total Floating Time (TFT): Visually observe and record the total duration for which the

tablet remains buoyant on the surface of the medium.[8]

Protocol for Swelling Index Study

This study evaluates the hydration capacity of the polymer matrix.
e Procedure: Weigh a tablet (W1) and place it in a beaker containing 100 mL of 0.1 N HCL.[5]

o Measurement: At regular intervals, remove the tablet, carefully blot the excess water from

the surface, and weigh it (W2).

o Calculation: Calculate the swelling index using the formula: Swelling Index (%) = [(W2 - W1)
/ W1] x 100.[5]

Protocol for In Vitro Drug Release (Dissolution) Study

This test measures the rate and extent of drug release from the tablet.
o Apparatus: USP Dissolution Apparatus Il (Paddle type).
e Medium: 900 mL of 0.1 N HCI.

o Conditions: Maintain the temperature at 37 + 0.5°C and the paddle rotation speed at 50 or
100 rpm.[3][8]

o Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18
hours). Replace the withdrawn volume with an equal amount of fresh dissolution medium to
maintain sink conditions.[8]
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e Analysis: Filter the samples and analyze the drug concentration spectrophotometrically at
291 nm.

o Data Analysis: Plot the cumulative percentage of drug released versus time. The release
data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-
Peppas) to determine the mechanism of drug release.[1][6]

Data Presentation

Table 1: Example Formulations of Flavoxate HCI Floating Tablets (All quantities in mg)

Ingredient F1 F2 F3 F4 F5
Flavoxate
200 200 200 200 200
HCI
HPMC
30 40 50 30 40

K100M
Lannea
Coromandelic 30 30 30 40 40
a Gum
Sodium

_ 40 40 40 40 40
Bicarbonate
Dibasic
Calcium 80 70 60 80 70
Phosphate
Magnesium

5 5 5 5

Stearate
Talc 5 5 5 5 5
Total Weight 400 400 400 400 400

(Data synthesized from factorial design studies for illustrative purposes)[5][7]

Table 2: Typical Evaluation Parameters for Powder Blends
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Parameter Acceptable Range Typical Result
Bulk Density (g/mL) - 0.45 - 0.55
Tapped Density (g/mL) 0.50 - 0.65
Carr's Index (%) 5 - 15 (Excellent) <15

Hausner's Ratio < 1.25 (Good) <1.20

| Angle of Repose (°) | < 30 (Excellent) | 25 - 30 |

Table 3: Physicochemical Evaluation of Compressed Tablets

Parameter Specification Typical Result
Hardness ( kg/cm ?) 4-8 5.,5-6.5
Thickness (mm) Varies 3.0£0.2
Friability (%) <1% <0.8%

Weight Variation (%) +5% Within limits

Drug Content (%)

90% - 110%

98.5% - 101.2%

(Pharmacopoeial limits and typical results are shown)[5][6]

Table 4: In Vitro Buoyancy and Drug Release Characteristics
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Formulation Floating Lag Total Floating Drug Release Release

Code Time (s) Time (h) at 18h (%) Kinetics Model
First-Order,

FX5 <60 >12 ~95% L.
Non-Fickian

F3

(Limonia/Xantha 46 >18 94.3% First-Order

n)

F4

(Limonia/Xantha <60 >18 94.3% First-Order

n)

(Data compiled from multiple studies for comparison)[1][6]

Visualizations
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Caption: Experimental workflow for Flavoxate floating tablet formulation and evaluation.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1672763?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Gastric Fluid
(H* Ingress)

L. Hydration

Gastric Environment (0;1 N HCI)

Floating Tablet

————d

CO:z Bubbles

1 1 1
HPMC Matrix | | Flavoxate HCI I NaHCOs
1 1,

I
AV \

= Buoyancy
H* + NaHCOs -~ Na* + H20 + CO2 (Density < 1 g/mL)

Sustained Drug
Release

Click to download full resolution via product page

Caption: Mechanism of action for an effervescent gastro-retentive floating tablet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Flavoxate Gastro-Retentive Floating Tablets]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1672763#formulation-and-evaluation-of-flavoxate-
gastro-retentive-floating-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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